1-(But-3-yn-1-yl)piperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-but-3-ynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHDOSFNAEDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522871 | |
| Record name | 1-(But-3-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-74-7 | |
| Record name | 1-(But-3-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl Piperidine and Analogues
Direct N-Alkylation Strategies
Direct N-alkylation represents the most straightforward approach to the synthesis of N-substituted piperidines. This strategy involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen and an appropriate alkylating agent.
The most common method for the synthesis of 1-(but-3-yn-1-yl)piperidine is the direct N-alkylation of piperidine with a 4-carbon electrophile containing a terminal alkyne. This typically involves reacting piperidine with a 4-halobutyne, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne, or an equivalent sulfonate ester like 4-tosyloxy-1-butyne. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise form a piperidinium (B107235) salt and halt the reaction. researchgate.net
Common bases and solvents used for this transformation include potassium carbonate (K₂CO₃) in solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net The use of a stronger base, such as sodium hydride (NaH) in DMF, can also be employed, which first deprotonates the piperidine to form a more nucleophilic piperidide anion. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. researchgate.net For instance, the reaction can be carried out by stirring piperidine with the alkylating agent and a base like K₂CO₃ in dry DMF at room temperature until the reaction is complete. researchgate.net The slow addition of the alkyl halide can help to prevent the formation of quaternary ammonium (B1175870) salts, ensuring mono-alkylation predominates. researchgate.net This direct approach was utilized in the total synthesis of (±)-decinine, where this compound served as a key precursor. nih.gov
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl bromide or iodide | K₂CO₃ | Acetonitrile (MeCN) or DMF | Room Temperature to 70°C | researchgate.net |
| Alkyl halide | NaH | DMF | 0°C to Room Temperature | researchgate.net |
| Alkyl halide | N,N-diisopropylethylamine (DIPEA) | - | - | researchgate.net |
Analogues of this compound can be synthesized by applying the same N-alkylation strategy to piperidine rings that already bear substituents. This modular approach allows for the creation of a diverse library of compounds. For example, commercially available piperidine-4-carboxylic acid or 4-hydroxypiperidine (B117109) can serve as starting materials. fluorochem.co.uknih.gov
The synthesis of this compound-4-carboxylic acid, for instance, would involve the N-alkylation of piperidine-4-carboxylic acid (or its ester derivative to avoid side reactions with the acidic proton) with a suitable butynylating agent. fluorochem.co.uk Similarly, N-alkylation of 1-benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester is a key step in the synthesis of fentanyl analogues. nih.gov The synthesis of various N-alkylated piperidine derivatives often involves the reaction of the parent piperidine with an alkyl halide in the presence of a base, demonstrating the broad applicability of this method. mdpi.com The choice of base and reaction conditions can be tailored to the specific substrate, taking into account the compatibility of the existing functional groups.
Intramolecular Cyclization Approaches to Piperidine Ring Formation
In contrast to direct alkylation, intramolecular cyclization strategies build the piperidine ring from an acyclic precursor. These methods are particularly powerful for creating highly substituted or stereochemically complex piperidines.
Reductive hydroamination provides an efficient route to piperidines from linear alkynylamines. rsc.org A notable example is the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated '6-endo-dig' reductive hydroamination cascade. rsc.orgrsc.orgresearchgate.net In this process, a Lewis acid like TMSOTf activates the alkyne in an amino-alkyne substrate, promoting an intramolecular attack by the nitrogen atom. researchgate.netnih.gov This cyclization forms an intermediate enamine or iminium ion, which is then reduced in situ by a hydride source, such as triethylsilane (Et₃SiH), to yield the saturated piperidine ring. nih.govorganic-chemistry.org
This methodology has been successfully applied to the synthesis of various piperidine derivatives. organic-chemistry.orgacs.org The reaction conditions can be tuned; for example, while pyrrolidine (B122466) synthesis via a 5-endo-dig cyclization works well with catalytic TMSOTf, the formation of piperidines often requires a stoichiometric amount of the Lewis acid. acs.org A key advantage of this strategy is its potential for stereoselectivity, allowing for the synthesis of specific diastereomers. rsc.orgrsc.org
| Substrate Type | Catalyst/Mediator | Reductant | Key Features | Reference |
|---|---|---|---|---|
| Internal Alkynylamines | TMSOTf (1.5 equiv) | Et₃SiH | Stereoselective access to 2,6-disubstituted piperidines. | organic-chemistry.orgacs.org |
| Enynyl Amines | TMSOTf | Et₃SiH | Metal-free cascade for synthesizing piperidine alkaloids. | organic-chemistry.org |
Radical cyclizations offer a powerful alternative for constructing the piperidine skeleton. mdpi.com These reactions typically involve the generation of a radical species from a linear precursor, which then undergoes an intramolecular cyclization. nih.gov A variety of methods can be used to initiate the radical formation, including the use of transition metals, photoredox catalysts, or radical initiators like triethylborane. nih.govmdpi.comnih.gov
One approach involves a cobalt-catalyzed radical cyclization of linear amino-aldehydes, which proceeds in good yields to form piperidines. mdpi.comnih.gov Another strategy uses visible light and an organic photoredox catalyst to generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to furnish complex spiropiperidines. nih.gov Furthermore, enantioselective methods have been developed, such as a copper-catalyzed C-H cyanation that proceeds via an N-centered radical relay. The resulting enantioenriched δ-amino nitriles can then be converted into chiral piperidines. nih.gov These radical-based methods are valued for their ability to function under mild conditions and their tolerance of a wide range of functional groups. nih.govnih.gov
A broad spectrum of transition metals, including palladium, gold, rhodium, and copper, catalyze intramolecular cyclizations to form piperidines from various unsaturated acyclic precursors. tandfonline.comresearchgate.net These methods provide access to a wide range of functionalized piperidines, often with high selectivity. researchgate.netmdpi.com
Examples of such methodologies include:
Gold Catalysis: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com In a key step for the total synthesis of (±)-decinine, a gold-catalyzed annulation of this compound was employed. nih.gov
Palladium Catalysis: Palladium catalysts are widely used for N-arylation of piperidine and for cyclization reactions. tandfonline.com For instance, a Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes yields chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts have been used for the asymmetric reductive Heck reaction of boronic acids with dihydropyridines to provide 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. acs.org
These metal-catalyzed transformations represent a versatile and powerful toolkit for modern organic synthesis, enabling the construction of complex piperidine structures that would be challenging to access through other means. researchgate.net
| Compound Name | Molecular Formula | Role |
|---|---|---|
| This compound | C₉H₁₅N | Target Compound/Precursor |
| Piperidine | C₅H₁₁N | Starting Material |
| 4-Bromo-1-butyne | C₄H₅Br | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | Base |
| Sodium Hydride | NaH | Base |
| Acetonitrile | C₂H₃N | Solvent |
| Dimethylformamide (DMF) | C₃H₇NO | Solvent |
| (±)-Decinine | C₂₆H₃₁NO₅ | Synthetic Target |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | Starting Material |
| This compound-4-carboxylic acid | C₁₀H₁₅NO₂ | Analogue |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | C₄H₉F₃O₃SSi | Lewis Acid Catalyst |
| Triethylsilane | C₆H₁₆Si | Reductant |
| Triethylborane | C₆H₁₅B | Radical Initiator |
Electrophilic Cyclization Reactions
Electrophilic cyclization represents a powerful strategy for the construction of the piperidine ring. This approach typically involves the activation of an alkyne or alkene within a suitably functionalized precursor by an electrophilic species, triggering a ring-closing reaction.
One common method involves the intramolecular cyclization of δ,ε-unsaturated amines or their derivatives. For instance, the acid-mediated cyclization of homoallylic amines can lead to the formation of 4-chloropiperidines. organic-chemistry.org In a related strategy, the reaction of homoallylic amines with dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like HCl·DMPU can generate a (thiomethyl)methyl carbenium ion, which then participates in an electrophilic cyclization to yield 4-chloropiperidines. organic-chemistry.org
Furthermore, oxidative cyclization reactions provide another avenue. A Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)2(TFA)2 system, allows for the synthesis of various nitrogen-containing six-membered heterocycles, including piperidines. organic-chemistry.org Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent can also produce substituted piperidines through the difunctionalization of the double bond and concurrent N-heterocycle formation. mdpi.com
A notable example of electrophilic cyclization involving an alkyne is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.com This reaction proceeds through the acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion, which is then reduced to form the piperidine ring. mdpi.com
Aza-Michael Reaction Routes
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental and widely utilized method for forming carbon-nitrogen bonds in the synthesis of piperidines. ntu.edu.sgresearchgate.net This reaction can be performed intramolecularly to construct the piperidine ring.
Intramolecular aza-Michael additions are categorized based on several factors, including whether they are single or double additions and whether the Michael acceptor is an alkene or an alkyne. ntu.edu.sgresearchgate.net The 6-endo-trig cyclization of an amine onto an activated alkene is a key step in many piperidine syntheses. ntu.edu.sg For example, a double aza-Michael addition has been employed to create 2,5-disubstituted piperidinones. ntu.edu.sg In some cases, the reaction can be accelerated by additives like lithium chloride. ntu.edu.sg
Organocatalysis has emerged as a powerful tool for enantioselective aza-Michael reactions. An organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for a desymmetrization process, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org The use of catalysts like 9-amino-9-deoxy-epi-hydroquinine with a co-catalyst such as trifluoroacetic acid can provide good yields and moderate diastereoselectivity. rsc.org Interestingly, the catalyst/co-catalyst loading ratio can influence which diastereoisomer is predominantly formed. rsc.org
Ring-Closing Metathesis (RCM) in Piperidine Synthesis
Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including piperidines. thieme-connect.deresearchgate.net This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. thieme-connect.descispace.com The versatility of the resulting double bond allows for further functionalization, making RCM a strategic step in many total syntheses of natural products. thieme-connect.de
Enyne metathesis, a variation of RCM, is particularly useful as it creates a 1,3-diene unit within the newly formed ring, which can then participate in subsequent reactions like Diels-Alder cycloadditions. scispace.com For example, the ring-closing enyne metathesis of an appropriate N-containing enyne precursor can yield a diene that, after a Diels-Alder reaction and subsequent transformations, leads to piperidine ring-fused anthraquinone (B42736) derivatives. scispace.com
Ring-closing alkyne metathesis (RCAM) is another powerful variant that forms a cyclic alkyne. ru.nlacs.org This method is advantageous because the resulting alkyne can be stereoselectively reduced to either a Z- or E-alkene, providing late-stage diversity in a synthetic route. acs.org
An asymmetric synthesis of substituted piperidines has been achieved using RCM as a key step, in combination with other transformations like asymmetric reduction and selective dihydroxylation. researchgate.net
Asymmetric Synthesis of Chiral Piperidine Scaffolds Incorporating Alkyne Moieties
The development of methods for the asymmetric synthesis of chiral piperidines is of paramount importance due to the prevalence of these structures in pharmaceuticals and natural products. nih.govrsc.org Incorporating an alkyne moiety adds a valuable functional handle for further synthetic manipulations.
Chiral Pool Precursors and Their Transformation
The "chiral pool" approach utilizes readily available, enantiopure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of more complex chiral molecules. researchgate.net Carbohydrates, with their high density of stereocenters and functional groups, are particularly valuable as chiral precursors. researchgate.net
For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net These intermediates can then be further transformed into variously disubstituted piperidines. researchgate.net Similarly, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have enabled the enantioselective synthesis of piperidine alkaloids. researchgate.net
Another strategy involves the use of chiral building blocks derived from amino acids. For example, (R)-phenylglycinol can be reacted with methyl 5-oxopentanoate (B1240814) to generate chiral bicyclic lactams, which serve as precursors for enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives. acs.org
Enantioselective Catalytic Methods
Catalytic enantioselective methods offer an efficient and atom-economical route to chiral piperidines. nih.gov These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of a reaction.
Rhodium-catalyzed asymmetric [2+2+2] cycloadditions of alkynes with an oxygen-linked alkenyl isocyanate have been developed to access piperidinol scaffolds with high enantioselectivity. nih.gov The stereocenter introduced in this catalytic step can then direct the stereochemistry of subsequent transformations. nih.gov Another rhodium-catalyzed approach involves the asymmetric carbometalation of dihydropyridines to furnish 3-substituted tetrahydropyridines, which can be further reduced to chiral 3-substituted piperidines. snnu.edu.cn
Organocatalysis has also been successfully applied to the asymmetric synthesis of piperidines. Chiral amine-catalyzed asymmetric intermolecular aza-[3+3] cycloadditions of unsaturated aldehydes and enecarbamates can produce chiral piperidine rings with excellent enantioselectivity. rsc.org Furthermore, phosphine-catalyzed [4+2] annulations of imines with allenes, using a C2-symmetric chiral phosphepine catalyst, provide an array of functionalized piperidine derivatives with very good stereoselectivity. researchgate.net
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereodefined molecules. nih.govnih.gov This approach is particularly powerful for the synthesis of chiral piperidines. nih.gov
A key chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.gov This can be achieved through a one-pot cascade reaction involving an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This methodology has proven useful in the synthesis of important pharmaceutical agents like Preclamol, OSU-6162, and intermediates for Niraparib. nih.gov
Ketoreductases (KREDs) are another class of enzymes utilized in chemoenzymatic routes. For example, the KRED-catalyzed bioreduction of a suitable ketone precursor is a key step in an asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for the anticancer drug ibrutinib. researchgate.net
The combination of enzymatic steps with chemical reactions like Ring-Closing Metathesis (RCM) offers a versatile platform for constructing complex chiral piperidines. For example, a Horner-Wadsworth-Emmons olefination can be followed by enzymatic or chemical steps to introduce chirality, and then RCM can be used to form the piperidine ring. ru.nl
Diversity-Oriented Synthesis and Library Generation Strategies
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy in chemical biology and drug discovery, aiming to generate collections of structurally diverse small molecules that can explore vast regions of chemical space. nih.govscispace.com Unlike target-oriented synthesis (TOS), which focuses on producing a single complex molecule, DOS employs strategic reaction pathways to create a library of compounds with varied skeletons and stereochemistry from a common set of starting materials. scispace.com The piperidine ring is a prevalent scaffold in many FDA-approved drugs and natural products, making it an attractive core for the generation of compound libraries. enamine.net The incorporation of versatile functional groups, such as the terminal alkyne in this compound, provides a crucial handle for subsequent diversification reactions, enabling the construction of extensive and varied molecular libraries. rsc.orgmdpi.com
A primary approach for generating piperidine-based libraries is through the use of multi-component reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. acs.org This inherent convergence and atom economy make MCRs ideal for DOS. Various MCRs have been developed to produce highly functionalized piperidines. For instance, a pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been shown to efficiently generate structurally complex piperidines. acs.org Similarly, biocatalytic MCRs using immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) have been developed for the synthesis of piperidines from components such as benzaldehyde, aniline, and acetoacetate (B1235776) esters, offering an environmentally friendly approach. rsc.org
The terminal alkyne of this compound and related building blocks is particularly valuable for library generation. It serves as a versatile anchor for a wide array of transformations, including the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient and specific conjugation of the alkyne-containing piperidine scaffold to molecules bearing an azide (B81097) group, leading to the formation of stable triazole linkages. beilstein-journals.org This strategy has been used to create multivalent architectures, such as tetra- and nonavalent dendrimers decorated with piperidine-based iminosugars, by reacting an azido-functionalized piperidine with scaffolds bearing multiple terminal alkyne moieties. beilstein-journals.org
Furthermore, the alkyne group facilitates participation in various coupling and cyclization reactions. For example, propargylamines, which can be synthesized via a three-component coupling of an amine (like piperidine), an aldehyde, and a terminal alkyne, are versatile intermediates for further synthesis. mdpi.comajchem-a.com Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent another sophisticated strategy for library generation. A novel MCR based on a tandem Aza[4+2]/Allylboration sequence has been developed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, creating four stereogenic centers and allowing for up to four elements of diversity in a single operation. acs.orgcapes.gov.br
The combination of these synthetic methodologies enables the creation of large and diverse libraries of piperidine analogues. By systematically varying the building blocks, stereochemistry, and core molecular frameworks, DOS strategies provide a powerful engine for the discovery of novel bioactive compounds. nih.govscispace.com The presence of functionalities like terminal alkynes and boronates in the synthesized piperidines offers opportunities for further diversification, expanding the chemical space covered by the library. rsc.org
Table 1: Multi-Component Reaction Strategies for Piperidine Library Synthesis
| MCR Strategy | Components | Resulting Scaffold Type | Reference |
| Pseudo Five-Component Reaction | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Highly Functionalized Piperidines | acs.org |
| Immobilized Lipase-Catalyzed MCR | Benzaldehyde, Aniline, Acetoacetate Ester | Clinically Valuable Piperidines | rsc.org |
| Tandem Aza[4+2]/Allylboration | 4-Borono-1-azadienes, Maleimides, Aldehydes | α-Hydroxyalkyl Piperidine Derivatives | acs.org |
| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehyde, Terminal Alkyne, Secondary Amine (e.g., Piperidine) | Propargylamines | ajchem-a.com |
| Convergent Two-Step Process | Aromatic Imines, Conjugated Alkynes, Aldehydes | Highly Substituted Piperidines | acs.org |
Table 2: Building Blocks for Diversity-Oriented Synthesis of Piperidine Analogues
| Core Building Block/Intermediate | Diversity Element | Diversification Reaction | Example Product Class | Reference |
| This compound | Terminal Alkyne | CuAAC (Click Chemistry) | Triazole-linked Piperidine Conjugates | beilstein-journals.orgmdpi.com |
| D-mannose-derived aldehyde | Amine Source | Double Reductive Amination | N-alkylated Trihydroxypiperidines | beilstein-journals.org |
| 4-Borono-1-azadienes | Aldehyde, Maleimide | Tandem Aza[4+2]/Allylboration | Polysubstituted Piperidines | acs.org |
| 2-Iodoaniline | Terminal Alkyne | Sonogashira Coupling / Electrophilic Cyclization | Cinnolines | nih.gov |
| N-tethered Alkenes | Substituents on Alkene/Amine | Intramolecular aza-Michael Reaction | Substituted Piperidines | nih.gov |
Chemical Reactivity and Functionalization of 1 but 3 Yn 1 Yl Piperidine
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and selective, with minimal byproducts. The terminal alkyne of 1-(But-3-yn-1-yl)piperidine makes it an ideal substrate for one of the most prominent click reactions, the azide-alkyne cycloaddition.
Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used variant of the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction joins a terminal alkyne, such as this compound, with an azide to form a stable 1,2,3-triazole ring. The use of a copper(I) catalyst dramatically accelerates the reaction rate and controls the regioselectivity, allowing the reaction to proceed under mild, often aqueous, conditions. nih.govacs.org The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), or a stable copper(I) source like copper(I) iodide can be used. wikipedia.orgmdpi.com
Formation of 1,2,3-Triazole Derivatives
The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst exclusively yields 1,4-disubstituted 1,2,3-triazole derivatives. nih.govbeilstein-journals.org This reaction is robust and tolerates a wide variety of functional groups on the azide partner, making it a highly versatile method for synthesizing complex molecules where the triazole ring acts as a stable linker. beilstein-journals.orgscispace.com The resulting product incorporates the piperidine (B6355638) moiety connected via a butyl chain to the 4-position of the newly formed triazole ring.
| Alkyne | Azide Partner | Catalyst System | Product |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((4-(piperidin-1-yl)butyl))-1H-1,2,3-triazole |
| This compound | Azidoethane | CuI | 1-Ethyl-4-((4-(piperidin-1-yl)butyl))-1H-1,2,3-triazole |
| This compound | 1-Azido-4-nitrobenzene | Cu(I) Phenylacetylide | 1-(4-Nitrophenyl)-4-((4-(piperidin-1-yl)butyl))-1H-1,2,3-triazole |
Regioselectivity in CuAAC Reactions
A defining feature of the CuAAC reaction is its exceptional regioselectivity. rsc.org Unlike the uncatalyzed thermal reaction which produces a mixture of isomers, the copper-catalyzed process almost exclusively yields the 1,4-disubstituted regioisomer. wikipedia.orgnih.gov Mechanistic studies and Density Functional Theory (DFT) calculations explain this selectivity. nih.govrsc.org The reaction proceeds through a stepwise mechanism wherein the copper(I) ion first coordinates with the terminal alkyne of this compound, forming a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a manner that favors the transition state leading to the 1,4-isomer, effectively preventing the formation of the 1,5-isomer. rsc.org This high degree of control is a primary reason for the widespread adoption of CuAAC in various fields of chemistry.
Bioorthogonal Labeling Strategies Utilizing Alkyne Functionality
The terminal alkyne is a classic example of a bioorthogonal functional group, meaning it is chemically inert to most biological molecules and processes but can be made to react selectively with a specific partner, such as an azide. nih.gov The CuAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological environments. nih.gov this compound, or similar alkyne-bearing molecules, can be used as a chemical probe. For instance, it could be attached to a reporter molecule (like a fluorophore) and then "clicked" onto a biomolecule of interest that has been metabolically or genetically engineered to contain an azide group. The high chemoselectivity and efficiency of the CuAAC reaction ensure that the ligation occurs only between the alkyne and the azide, without cross-reactivity with other cellular components. nih.gov
Thermal Huisgen 1,3-Dipolar Cycloaddition Reactions
In the absence of a metal catalyst, the reaction between an alkyne and an azide can proceed via the thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction is a concerted, pericyclic process that generally requires elevated temperatures to overcome a significant activation energy barrier. wikipedia.orgnih.gov When this compound is reacted with an azide under thermal conditions, it results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgrsc.org The lack of regioselectivity and the harsher reaction conditions make the thermal method less synthetically useful compared to the copper-catalyzed variant for applications requiring a single, well-defined product. nih.gov
Metal-Catalyzed Reactions Involving the Alkyne Moiety
Beyond the well-known CuAAC reaction, the terminal alkyne of this compound can participate in a range of other metal-catalyzed transformations. These reactions provide alternative pathways for functionalization, leading to a diverse array of products.
| Reaction Type | Catalyst | Reactant(s) | Product Type | Regioselectivity |
| RuAAC | Ruthenium (e.g., Cp*RuCl) | Organic Azide | 1,5-disubstituted 1,2,3-triazole | 1,5-isomer |
| Sonogashira Coupling | Palladium (e.g., Pd(PPh₃)₄), Copper (e.g., CuI) | Aryl/Vinyl Halide | 1,3-Enyne or Diarylacetylene | N/A |
| Catalytic Hydrogenation | Pd/C, Pt, or Ni | H₂ (excess) | Alkane (1-butylpiperidine) | N/A |
| Selective Reduction | Lindlar's Catalyst | H₂ | cis-Alkene | cis (syn-addition) |
| Dissolving Metal Reduction | Na in liquid NH₃ | H₂ source | trans-Alkene | trans (anti-addition) |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Water | Methyl Ketone | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Borane, then oxidation | Aldehyde | Anti-Markovnikov |
One important alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . In contrast to CuAAC, the RuAAC reaction regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This provides a complementary method to access the other main regioisomer of the triazole ring system.
The alkyne can also undergo palladium-catalyzed cross-coupling reactions , such as the Sonogashira reaction. nih.gov This would involve coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond, yielding conjugated enynes or diarylacetylenes. nih.gov
Furthermore, the triple bond can be reduced through catalytic hydrogenation. Using standard catalysts like palladium on carbon (Pd/C) or platinum, the alkyne will be fully reduced to the corresponding alkane (1-butylpiperidine). libretexts.orgyoutube.com However, selective reduction is possible. Using a poisoned catalyst, such as Lindlar's catalyst, the reaction can be stopped at the alkene stage to produce the cis-alkene. youtube.comyoutube.com Alternatively, a dissolving metal reduction using sodium in liquid ammonia (B1221849) produces the trans-alkene. libretexts.orgyoutube.com
Finally, metal-catalyzed hydration of the alkyne is also possible. Acid-catalyzed hydration, typically using mercuric sulfate (B86663) (HgSO₄) as a catalyst, follows Markovnikov's rule to produce a methyl ketone. youtube.com Conversely, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde, after oxidation of the intermediate vinylborane. youtube.com
Other Derivatization Strategies
Beyond metal-catalyzed reactions, the functional groups of this compound can be modified through various other synthetic methods.
The terminal alkyne can be converted into a range of other functional groups.
Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, would follow Markovnikov's rule to yield a methyl ketone. khanacademy.orglibretexts.org This reaction transforms the linear alkyne into a carbonyl-containing side chain. Anti-Markovnikov hydration to form an aldehyde can also be achieved using methods like hydroboration-oxidation. chem-station.comlibretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne would also proceed with Markovnikov regioselectivity, placing the halogen atom at the more substituted carbon. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comchemistrysteps.com The reaction can be controlled to give either a vinyl halide (with one equivalent of HX) or a geminal dihalide (with two equivalents of HX). youtube.comchemistrysteps.com
| Reaction | Reagents | Expected Product |
| Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(4-Oxopentyl)piperidine |
| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | 1-(4-Oxobutyl)piperidine |
| Hydrochlorination (1 eq.) | HCl | 1-(4-Chlorobut-3-en-1-yl)piperidine |
| Hydrochlorination (2 eq.) | 2 HCl | 1-(4,4-Dichlorobutyl)piperidine |
The piperidine ring itself can be functionalized, primarily at the nitrogen atom or the adjacent carbon atoms.
N-Alkylation and N-Acylation: As a secondary amine, piperidine readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. researchgate.netchemicalforums.com In this compound, the nitrogen is already tertiary, so it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt.
Reactivity of the α-Carbon: The carbon atoms alpha to the nitrogen in the piperidine ring can be functionalized. sketchy.com For instance, deprotonation at the α-position to form an enamine is a common strategy, which can then react with electrophiles. odu.edu This allows for the introduction of substituents directly onto the piperidine ring.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of 1-(But-3-yn-1-yl)piperidine, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
Proton NMR (¹H NMR) spectroscopy offers precise insights into the electronic environment of the hydrogen atoms within this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton. rsc.orgrsc.org
In a typical ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperidine (B6355638) ring are observed in the aliphatic region. Specifically, the protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate further downfield due to the electron-withdrawing effect of the nitrogen. The protons on the β and γ carbons of the piperidine ring will appear at higher fields. chemicalbook.com
The butynyl chain introduces characteristic signals. The terminal alkyne proton (H-4' of the butynyl group) typically appears as a triplet around 1.99 ppm, with a coupling constant (J) of approximately 2.6 Hz, due to coupling with the adjacent methylene (B1212753) protons. nih.gov The methylene protons of the butynyl group will exhibit distinct chemical shifts and multiplicities based on their proximity to the alkyne and the piperidine nitrogen.
A detailed analysis of the coupling constants provides valuable information about the dihedral angles between adjacent protons, aiding in the conformational assessment of the piperidine ring. researchgate.net The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4' (alkyne) | ~1.99 | Triplet (t) | ~2.6 |
| H-2' (methylene adjacent to N) | ~2.50-2.65 | Multiplet (m) | - |
| H-1' (methylene adjacent to alkyne) | ~2.30-2.45 | Triplet of doublets (td) | - |
| Piperidine Ring Protons (α) | ~2.30-2.50 | Multiplet (m) | - |
| Piperidine Ring Protons (β, γ) | ~1.40-1.70 | Multiplet (m) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. rsc.orgnih.gov
Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shifts and DEPT Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org
The sp-hybridized carbons of the alkyne group are typically found in the range of 68-84 ppm. nih.gov The carbons of the piperidine ring and the methylene groups of the butynyl chain resonate in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen atom (α-carbons of the piperidine and the C-2' of the butynyl chain) will be deshielded and appear at lower field compared to the other saturated carbons. scielo.org.bo
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. bhu.ac.innptel.ac.in This is achieved by running a series of experiments (DEPT-45, DEPT-90, and DEPT-135) which show signals for all carbons with attached protons, only CH groups, and positive signals for CH and CH₃ groups and negative signals for CH₂ groups, respectively. This information is crucial for the unambiguous assignment of each carbon resonance. bhu.ac.in
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-4' (alkyne) | ~82.6 | CH |
| C-3' (alkyne) | ~69.0 | C |
| C-2' (methylene adjacent to N) | ~54.9 | CH₂ (negative) |
| C-1' (methylene adjacent to alkyne) | ~16.6 | CH₂ (negative) |
| Piperidine Ring (α-carbons) | ~53.3 | CH₂ (negative) |
| Piperidine Ring (β-carbons) | ~26.7 | CH₂ (negative) |
| Piperidine Ring (γ-carbon) | ~24.4 | CH₂ (negative) |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. nih.govmdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity and spatial relationships within the this compound molecule. nih.govpsgcas.ac.in
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals of protons that are on adjacent carbons, allowing for the tracing of the proton-proton spin systems within the piperidine ring and the butynyl side chain. nih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. libretexts.org Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of the carbon skeleton. nih.govnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for connecting different spin systems, for example, by showing correlations between the protons on C-2' of the butynyl chain and the α-carbons of the piperidine ring, confirming the point of attachment of the side chain to the nitrogen atom. nptel.ac.in
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are bonded to each other. nih.gov NOESY is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the butynyl side chain with respect to the piperidine ring.
Dynamic NMR Spectroscopy: Conformational Analysis and Rotameric Studies
The piperidine ring is not static and can exist in different conformations, primarily chair forms that can interconvert through a process called ring inversion. acs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes that occur on the NMR timescale. optica.orgucl.ac.uk
In the case of this compound, two main dynamic processes are of interest: the ring inversion of the piperidine moiety and the rotation around the N-C(2') bond. ucl.ac.uk At room temperature, these processes are often fast on the NMR timescale, resulting in averaged signals. researchgate.net However, by lowering the temperature, it is possible to slow down these interconversions to a point where the individual conformers can be observed separately in the NMR spectrum. acs.org
By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the activation energy barriers for these conformational changes. researchgate.net For N-alkylpiperidines, the conformational equilibrium is influenced by the steric bulk of the alkyl group. rsc.orgrsc.org Theoretical calculations can complement experimental DNMR studies to provide a more detailed understanding of the conformational preferences and the energy landscape of the molecule. publish.csiro.au
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. algimed.comscispace.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions. thermofisher.com For this compound, with a molecular formula of C₉H₁₅N, the calculated monoisotopic mass is 137.1204. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. thermofisher.comvulcanchem.com
The ionization method used can influence the observed ions. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. nih.gov The high-resolution measurement of this ion provides strong evidence for the molecular weight and elemental composition of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds such as tertiary amines, including this compound. In positive ion mode, the basic nitrogen atom of the piperidine ring is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺.
Given the molecular formula C₉H₁₅N, the exact mass of this compound is 137.1204 g/mol . nih.gov ESI-MS analysis is therefore expected to show a strong signal corresponding to the protonated molecule. The high-resolution mass of this ion can be used to confirm the elemental composition of the compound.
| Compound | Molecular Formula | Exact Mass (Da) | Ionization Mode | Observed Ion | Expected m/z |
|---|---|---|---|---|---|
| This compound | C₉H₁₅N | 137.1204 | Positive ESI | [M+H]⁺ | 138.1281 |
Fragmentation Pathway Analysis
Tandem mass spectrometry (ESI-MS/MS) provides valuable structural information through the analysis of fragmentation patterns of a selected precursor ion, typically the [M+H]⁺ ion for this compound. The fragmentation of protonated piperidine alkaloids and related structures often involves characteristic pathways. scielo.brmdpi.com These fragmentation reactions can be broadly categorized as charge-retention fragmentations (CRF) and charge-migration fragmentations (CMF). rsc.org
For the [M+H]⁺ ion of this compound, key fragmentation pathways are expected to involve the cleavage of bonds adjacent to the positively charged nitrogen atom (α-cleavage). mdpi.comlibretexts.org
Pathway A: α-cleavage at the Butynyl Chain: Cleavage of the N-C₁ bond of the butynyl substituent would result in the loss of a neutral butynyl radical (C₄H₅) and formation of a piperidinium-derived cation. However, a more common fragmentation for amines is the cleavage of the C-C bond alpha-beta to the nitrogen. A prominent fragmentation pathway involves the cleavage of the bond between the first and second carbon of the side chain, leading to the formation of a stable iminium ion.
Pathway B: Ring Opening Fragmentation: Another characteristic pathway for cyclic amines is the fragmentation of the piperidine ring itself. This typically initiates with an α-cleavage of a C-C bond within the ring, followed by subsequent rearrangements and loss of neutral fragments. mdpi.com
Pathway C: Loss of the Butynyl Group: The cleavage of the bond connecting the butynyl group to the piperidine nitrogen can occur, leading to the formation of a piperidinyl cation and a neutral butyne molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 138.1 | m/z 98.1 | C₃H₄ | Cleavage of the butynyl chain |
| 138.1 | m/z 84.1 | C₄H₆ | Loss of butyne via rearrangement |
| 138.1 | m/z 55.0 | C₅H₉N | Fragmentation involving ring opening |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its terminal alkyne and saturated amine functionalities. libretexts.orglibretexts.org
The most diagnostic peaks are associated with the butynyl group. The terminal alkyne gives rise to a sharp, moderately intense C-H stretching vibration and a weaker C≡C triple bond stretching vibration. libretexts.org The piperidine ring contributes characteristic alkane-like C-H stretching and bending vibrations, as well as a C-N stretching vibration. In related alkyne derivatives, the C≡C stretch is observed as a weak band. fabad.org.tr
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne (≡C-H) | C-H Stretch | 3330–3270 | Strong, Sharp |
| Alkyne (C≡C) | C≡C Stretch | 2260–2100 | Weak to Medium |
| Aliphatic (C-H) | C-H Stretch | 3000–2850 | Strong |
| Tertiary Amine (C-N) | C-N Stretch | 1250–1020 | Medium |
| Aliphatic (CH₂) | C-H Bend (Scissoring) | 1470–1450 | Medium |
X-ray Crystallography of this compound Derivatives
While the crystal structure of this compound itself is not prominently documented, extensive structural insights can be gained from the X-ray crystallographic analysis of its derivatives. researchgate.netnih.gov Single-crystal X-ray diffraction is an essential technique for unequivocally determining the three-dimensional atomic arrangement, bond lengths, bond angles, and conformational details of molecules in the solid state. uhu-ciqso.esunimi.it
Single-Crystal X-ray Diffraction Studies
The study of derivatives provides critical data on how the this compound moiety behaves in a crystalline environment. For instance, a closely related piperazine (B1678402) derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, has been successfully crystallized and analyzed. researchgate.netbeilstein-journals.org Similarly, a piperidine derivative containing a propynyl (B12738560) linkage, 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, also offers valuable structural information. nih.gov
These studies provide precise unit cell dimensions and space group information, which are fundamental to describing the crystal lattice. recx.noucibio.pt
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å, β = 97.430(1)° | researchgate.netbeilstein-journals.org |
| 4,4′-bis[3-(Piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | C₂₈H₃₂N₂ | - | - | Dihedral angle between biphenyl (B1667301) rings: 25.93(4)° | nih.gov |
Conformational Analysis of the Piperidine Ring and Butynyl Chain in Solid State
In the solid state, piperidine and its derivatives overwhelmingly adopt a chair conformation, as it is the most thermodynamically stable arrangement. wikipedia.org Crystallographic studies on piperidine-containing compounds confirm this preference. nih.govresearchgate.netasianpubs.org In the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, both piperidine rings are found in the chair conformation. nih.gov The conformation can be influenced by substituents, but the chair form typically predominates. asianpubs.orgnih.gov
The butynyl chain, due to the sp-hybridization of the alkyne carbons, is expected to have a largely linear geometry in the C≡C-H region. X-ray analysis of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine confirms the alkyne residue, with a C≡C bond distance of 1.188(1) Å and a nearly linear C-C≡C angle of 178.2(1)°. researchgate.netbeilstein-journals.org The flexibility of the molecule arises from the rotation around the single bonds connecting the piperidine ring to the alkyne moiety.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. While strong hydrogen bonds are absent in this compound, the crystal lattice of its derivatives is stabilized by a combination of weaker interactions. ucibio.pt
These typically include van der Waals forces and weak C-H···X hydrogen bonds, where X can be an electronegative atom or a π-system. researchgate.netiucr.org In the crystal structures of various piperidine derivatives, interactions such as C-H···O, C-H···N, and C-H···π have been observed to play a significant role in stabilizing the three-dimensional supramolecular architecture. nih.govnih.gov For example, in one piperidine derivative, weak C-H···O hydrogen bonds link molecules into chains. iucr.org The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. acs.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules. These methods have been instrumental in characterizing 1-(but-3-yn-1-yl)piperidine and its derivatives.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It has been applied to study piperidine (B6355638) derivatives to determine their optimized geometries and electronic properties. For instance, DFT calculations have been used to describe the structures and molecular properties of various compounds, including those with piperidine moieties. mdpi.comresearchgate.net The B3LYP functional is a common choice for such calculations, providing a good balance between accuracy and computational cost. mdpi.comresearchgate.net
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For piperidine-containing compounds, this is crucial for understanding the conformational preferences of the piperidine ring, which typically adopts a chair conformation. iucr.org The orientation of the but-3-yn-1-yl substituent relative to the piperidine ring can also be elucidated through these calculations. The electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity. mdpi.comresearchgate.net
| Compound | Method/Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Generic Piperidine Derivative | B3LYP/6-311G | HOMO Energy | -0.222 a.u. | |
| Generic Piperidine Derivative | B3LYP/6-311G | LUMO Energy | 0.036 a.u. | |
| Zn(II) Hydrazone Complex | B3LYP/6-31G | HOMO-LUMO Gap | Varies | researchgate.net |
Quantum chemical calculations are also powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For piperidine derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can help in assigning the signals observed in ¹H and ¹³C NMR spectra. mdpi.comfabad.org.tr Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational averaging.
Theoretical calculations of vibrational frequencies can be compared with experimental Infrared (IR) spectra to aid in the assignment of vibrational modes. For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the alkyne C≡C triple bond.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions.
When a ligand like this compound binds to a protein, the interaction is not static. MD simulations can be used to study the dynamic nature of this interaction, revealing how the ligand and protein move and adapt to each other over time. acs.orgscispace.com These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com For example, MD simulations have been used to examine the stability of ligands in the binding pockets of receptors and to correlate experimental outcomes with the frequency of particular amino acid interactions. acs.org
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.
Docking studies can provide valuable information about the binding mode and can help to rationalize the structure-activity relationships of a series of compounds. For piperidine-containing ligands, docking studies have been used to identify critical molecular interactions involved in receptor recognition. acs.orgmdpi.com These studies can reveal key hydrogen bonds, salt bridges, and hydrophobic interactions that contribute to the binding affinity. mdpi.com For instance, in studies of piperidine derivatives targeting sigma receptors, docking has been instrumental in identifying key residues crucial for ligand binding. mdpi.com The results of docking simulations are often used as the starting point for more computationally intensive MD simulations to refine the binding pose and assess its stability. acs.org
| Ligand | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Ligand 5 (a piperidine derivative) | σ1 Receptor | Not Specified | -7.9 | Asp126, Glu172, Val152, Ser117 | mdpi.com |
| Aminoacetylenic-4,4-dimethylglutarimide derivatives | COX enzymes | Autodock Tool 4.2 | Not Specified | Not Specified | researchgate.net |
Ligand-Target Binding Mode Prediction
While specific docking studies for this compound are not extensively reported, analysis of closely related structures provides a strong predictive framework for its binding behavior. Research on 2-aminopyridine (B139424) derivatives, which incorporate a piperidine tail attached via a linker, as inhibitors of nitric oxide synthase (NOS), offers significant insights. nih.govescholarship.org
In studies of inhibitors for neuronal nitric oxide synthase (nNOS), the piperidine moiety is often positioned within a hydrophobic pocket of the enzyme's active site. acs.orgresearchgate.net For instance, in a series of 2-aminopyridine inhibitors where the piperidine tail is connected by a shortened linker, the binding mode is anchored by hydrogen bonds between the 2-aminopyridine head group and key residues like Glutamate (B1630785) (Glu-592 in rat nNOS, Glu-597 in human nNOS). nih.govescholarship.org The linker and the terminal piperidine ring then orient themselves within the active site channel, making further contacts.
Identification of Key Interacting Residues
The prediction of binding modes directly facilitates the identification of specific amino acid residues that are critical for ligand recognition and stabilization. For the analogous nNOS inhibitors, crystallographic studies have precisely mapped these interactions.
The primary anchoring interaction for 2-aminopyridine based inhibitors consistently involves a salt bridge or hydrogen bond with a conserved glutamate residue (Glu597 in human nNOS). nih.govescholarship.org The tail region, often a piperidine ring, plays a crucial role in establishing selectivity and potency through interactions with heme propionates and other residues lining the access channel. nih.govescholarship.org In some inhibitor complexes, the piperidine nitrogen participates in a water-mediated hydrogen bond network with the heme propionate (B1217596) A. nih.gov In other cases, the ring itself engages in hydrophobic interactions with residues such as Valine and Isoleucine. acs.org
A summary of key interacting residues for piperidine-containing inhibitors in human nNOS, derived from studies on analogous compounds, is presented below.
| Interacting Residue | Type of Interaction | Ligand Moiety Involved | Reference |
|---|---|---|---|
| Glu597 | Hydrogen Bond / Salt Bridge | 2-Aminopyridine Head | nih.govescholarship.org |
| Tyr567 | Hydrogen Bond | Pyridine (B92270) Linker | escholarship.org |
| Heme Propionate A | Water-mediated H-Bond | Piperidine Nitrogen | nih.gov |
| Trp587 | Hydrogen Bond | 2-Aminopyridine Head | nih.gov |
| His342 | Hydrophobic/van der Waals | Piperidine Ring | escholarship.org |
Pharmacophore Modeling
Pharmacophore modeling distills the complex information from ligand-target interactions into a simplified 3D representation of the essential chemical features required for biological activity.
Ligand-Based Pharmacophore Generation and Validation
Ligand-based pharmacophore models are developed from a set of molecules with known activity, without requiring a known receptor structure. worktribe.com For a series of compounds including this compound, a model would be generated by aligning active molecules and identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and ring aromatic (RA) features. nih.gov
The generation process typically yields multiple hypotheses, which are then scored and validated. Validation is a critical step to ensure the model can distinguish between active and inactive compounds. acs.org This is often achieved by screening a "decoy set" of known inactive and active molecules to assess the model's sensitivity and specificity. jppres.com A statistically robust model will successfully identify the known active compounds while rejecting the inactive ones. worktribe.com
Structure-Based Pharmacophore Development
When the 3D structure of the target protein is available, as is the case for nNOS, a structure-based pharmacophore can be developed directly from the ligand-receptor interactions observed in the binding site. acs.orgworktribe.com Based on the binding mode of analogous 2-aminopyridine inhibitors in nNOS, a hypothetical pharmacophore for a piperidine-alkyne compound could be constructed. nih.govnih.gov
The key features would include:
One Hydrogen Bond Acceptor (HBA): Corresponding to the interaction with the crucial Glu597 residue.
One Hydrogen Bond Donor (HBD): Also corresponding to the interaction with Glu597 from the amino group.
One Hydrophobic (HY) feature: Representing the piperidine ring occupying a hydrophobic pocket.
One Hydrophobic (HY) feature: Representing the terminal alkyne group.
| Pharmacophore Feature | Projected Interaction | Corresponding Ligand Group |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Interaction with Glu597 | Pyridine Nitrogen (of analog) |
| Hydrogen Bond Donor (HBD) | Interaction with Glu597 | Amino Group (of analog) |
| Hydrophobic (HY) | Interaction with hydrophobic pocket | Piperidine Ring |
| Hydrophobic (HY) | Interaction with hydrophobic channel | Butynyl Linker |
Application in Virtual Screening and Lead Optimization
Pharmacophore models serve as powerful tools for virtual screening to identify novel lead compounds from large chemical databases like ZINC or Maybridge. acs.orgnih.gov The pharmacophore model is used as a 3D query to filter the database, retaining only those molecules that match the defined chemical features and spatial constraints. worktribe.com This process can drastically reduce the number of compounds for experimental testing. acs.org The hits from a virtual screen are typically subjected to further filtering, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to refine the selection. nih.gov
In lead optimization, pharmacophore models guide the modification of existing compounds to enhance their activity or selectivity. nih.gov By understanding which features are essential for binding, chemists can make rational modifications, such as altering the butynyl linker or substituting the piperidine ring, to improve interactions with the target protein. nih.govencyclopedia.pub
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can predict the activity of new, unsynthesized compounds.
For a series of piperidine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, surface area). nih.gov A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀). nih.govarabjchem.org
Biological and Medicinal Chemistry Investigations of 1 but 3 Yn 1 Yl Piperidine Scaffold
Structure-Activity Relationship (SAR) Studies of Analogues
The piperidine (B6355638) moiety is a key structural element for the biological activity of many analogues, and its substitution pattern significantly influences potency and selectivity. acs.orgresearchgate.net For instance, in the context of monoamine oxidase (MAO) inhibitors, the position of substituents on the piperidine ring is a determining factor for activity. acs.org Studies on coumarin (B35378) derivatives with piperidinyl compounds revealed that 1,3-substituted piperidine rings led to better MAO-B inhibition activity compared to 1,4-substitution. acs.org
Furthermore, the nature of the substituent is critical. The addition of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects, with para-substitution being preferable to meta-substitution. acs.org Specifically, a para-hydroxy piperidine ring substitution resulted in maximal inhibitory activity for both MAO-A and MAO-B. acs.org In a different series of piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring produced a highly potent and selective MAO-B inhibitor. acs.org Conversely, replacing a carbon atom in the piperidine ring with oxygen can lead to a significant reduction in activity. acs.org In the development of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. researchgate.netacs.org
The piperidine ring itself is often essential for dual-target activity. In the search for dual histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptor ligands, the piperidine moiety was identified as a critical structural feature. acs.orgresearchgate.net A direct comparison showed that replacing the piperidine ring with a piperazine (B1678402) significantly altered the activity profile, highlighting the importance of the piperidine scaffold for achieving this dual activity. acs.orgresearchgate.net
| Compound Series | Substitution on Piperidine Ring | Impact on Biological Activity |
| Coumarin-Piperidinyl Hybrids | 1,3-substitution | Showed better MAO-B inhibition than 1,4-substitution. acs.org |
| Hydroxy-Piperidine Derivatives | para-hydroxy substitution | Demonstrated maximum inhibitory activity for MAO-A and MAO-B. acs.org |
| Piperine Analogues | 4-methyl substitution | Resulted in high inhibitory activity and selectivity for MAO-B. acs.org |
| NAPE-PLD Inhibitors | (S)-3-phenylpiperidine | Increased inhibitory potency threefold through conformational restriction. researchgate.netacs.org |
| H₃/σ₁ Receptor Ligands | Unsubstituted Piperidine | Critical structural element for dual H₃/σ₁ receptor activity. acs.orgresearchgate.net |
The butynyl chain, or similar alkyne-containing linkers, plays a pivotal role in anchoring the molecule to its biological target and influencing affinity. In a series of compounds targeting sigma-1 receptors, the length of the linker between the piperidine moiety and a pyridine (B92270) ring was found to be crucial for affinity. mdpi.com Increasing the chain length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the human sigma-1 receptor. mdpi.com
For MAO inhibitors, the presence of a propargyl group, which contains an alkyne function similar to the butynyl group, is a common feature in selective inhibitors. acs.org The configuration of double bonds in stilbene-like derivatives, which can be considered modifications of the linker, can determine selectivity for either MAO-A or MAO-B. acs.org Specifically, 1-propargyl-4-((E)-styryl)-piperidines were identified as potent and selective irreversible inhibitors of human MAO-B. acs.org
Modifications of the terminal end of the alkyne chain are also critical. In the development of GABA uptake inhibitors, a terminal diphenyldiazene unit attached to an N-but-3-yn-1-yl linker on a nipecotic acid scaffold yielded a photoswitchable ligand with significantly increased inhibitory potency upon photoirradiation. researchgate.net The synthesis of various N-alkenyl and N-alkynyl nipecotic acid derivatives has been a strategy to probe the binding site of the GABA transporter GAT1. researchgate.net
The three-dimensional conformation of 1-(but-3-yn-1-yl)piperidine analogues is a key determinant of their interaction with biological targets. The piperidine ring acts as a conformationally constrained unit, which can properly orient the side chain for optimal binding. uu.nl For example, immepip, a conformationally constrained analogue of imbutamine containing a piperidine ring, demonstrates high affinity and functional activity as a human H₃ receptor agonist. uu.nl
Molecular modeling studies of multipotent inhibitors targeting acetylcholinesterase (AChE) have shown that the N-benzylpiperidine motif can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. sci-hub.se The conformation adopted by the molecule allows it to bridge these two important sites, leading to potent inhibition.
In the context of NAPE-PLD inhibitors, the conformational restriction achieved by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety was a key factor in increasing inhibitory potency. researchgate.netacs.org This highlights how reducing the conformational flexibility of the molecule can lock it into a bioactive conformation, thereby enhancing its interaction with the target enzyme. Similarly, for anticancer agents, the piperidine moiety has been shown to establish a stable hydrophobic interaction within the catalytic pocket of IKKb kinase. encyclopedia.pub
Pharmacological Target Identification and Mechanism of Action Studies
Investigations into the analogues of this compound have identified several pharmacological targets, including enzymes involved in neurotransmitter metabolism and receptors that modulate neuronal activity.
Analogues based on the piperidine scaffold have been extensively studied as inhibitors of enzymes critical to the nervous system.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Many piperidine derivatives have been designed as potent cholinesterase inhibitors for potential use in treating Alzheimer's disease. sci-hub.seajchem-a.comacgpubs.org For instance, donepezil-pyridyl hybrids containing an N-benzylpiperidine motif have shown potent, low-nanomolar inhibition of AChE. nih.gov Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, binding to both the catalytic and peripheral sites of AChE. sci-hub.seajchem-a.com Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was found to be the most potent derivative against AChE in one study, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was a dual inhibitor of both AChE and BuChE. acgpubs.org
Monoamine Oxidase (MAO): The propargylamine (B41283) moiety, structurally related to the butynyl group, is a well-known feature of many MAO inhibitors. nih.gov Piperidine derivatives have been developed as selective inhibitors for both MAO-A and MAO-B. acs.orgacs.orgnih.gov For example, 1-propargyl-4-((E)-styryl)-piperidines are selective, irreversible hMAO-B inhibitors, while their cis-isomers selectively inhibit hMAO-A. acs.org Kinetic studies confirm that piperine, a natural product containing a piperidine ring, inhibits MAO-A in a mixed-type manner and MAO-B competitively. acs.org Certain pyridazinobenzylpiperidine derivatives also show potent and competitive reversible inhibition of MAO-B. mdpi.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipids that includes the endocannabinoid anandamide. researchgate.netnih.gov A high-throughput screening campaign led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor featuring a piperidine ring. acs.orgnih.gov This compound was shown to reduce NAE levels in the brain and modulate emotional behavior in mice, confirming NAPE-PLD as a viable drug target. nih.gov
| Compound/Series | Target Enzyme | IC₅₀ / Kᵢ | Selectivity/Notes |
| Donepezil-pyridyl hybrid (DPH14) | AChE | IC₅₀ = 1.1 nM | Potent and selective for AChE over BuChE. nih.gov |
| 1-Propargyl-4-((E)-styryl)-piperidine | MAO-B | - | Potent, selective, and irreversible inhibitor. acs.org |
| Pyridazinobenzylpiperidine (S5) | MAO-B | IC₅₀ = 0.203 µM | Competitive reversible inhibitor. mdpi.com |
| LEI-401 | NAPE-PLD | - | Potent and selective CNS-active inhibitor. acs.orgnih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | IC₅₀ = 12.55 µM | Most potent in its series against AChE. acgpubs.org |
The this compound framework is also integral to ligands targeting various G protein-coupled receptors and transporters.
Histamine H₃ Receptor: Piperidine-containing compounds have been developed as potent H₃ receptor antagonists. acs.orgresearchgate.netnih.gov The piperidine ring serves as a conformationally constrained isostere for the ethylamine (B1201723) side chain of histamine. uu.nl Some analogues act as dual-target ligands, exhibiting high affinity for both the H₃ receptor and sigma-1 receptor, which could offer novel therapeutic approaches for pain. acs.orgresearchgate.net
Sigma-1/2 Receptors: These receptors are implicated in a range of neurological disorders. Numerous piperidine derivatives show high affinity for sigma-1 and/or sigma-2 receptors. acs.orgresearchgate.netmdpi.comresearchgate.net The piperidine moiety is often a critical structural element for high affinity. acs.orgresearchgate.net For example, modifying the linker length in a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines significantly impacts sigma-1 receptor affinity, with a propyl or butyl chain providing optimal binding. mdpi.com Some compounds have been identified as potent dual H₃/σ₁ receptor antagonists. acs.orgresearchgate.net
GABA Transporter (GAT1): Derivatives of nipecotic acid, which has a piperidine-3-carboxylic acid structure, are well-known inhibitors of the GABA transporter GAT1. The nitrogen of the piperidine ring is a key site for modification. researchgate.net N-alkynyl derivatives, including those with a but-3-yn-1-yl substituent, have been synthesized and evaluated as GAT1 inhibitors. researchgate.netacs.orgnih.gov These studies aim to develop potent and selective inhibitors for potential use as anticonvulsants. researchgate.net
| Compound/Series | Target Receptor | Affinity (Kᵢ) / Activity | Notes |
| Piperidine-based Ligand (Compound 5) | Histamine H₃ Receptor | Kᵢ = 7.70 nM | High-affinity antagonist. acs.orgresearchgate.net |
| Piperidine-based Ligand (Compound 5) | Sigma-1 Receptor | Kᵢ = 3.64 nM | High-affinity antagonist, dual activity with H₃R. acs.orgresearchgate.net |
| 2-{[2-(1-benzylpiperidin-4-yl)propyl]amino}pyridine derivative (Compound 3) | Sigma-1 Receptor | Kᵢ = 2.97 nM | High-affinity ligand. mdpi.com |
| N-but-3-yn-1-yl nipecotic acid derivative | GABA Transporter 1 (GAT1) | - | Investigated as a potential GAT1 inhibitor. researchgate.net |
| Immepip | Histamine H₃ Receptor | - | Potent H₃ receptor agonist. uu.nl |
Modulators of Ion Channels
The piperidine moiety is a structural component in various compounds that exhibit modulatory effects on ion channels. While direct studies on this compound are not extensively detailed in the provided research, the broader class of piperidine-containing alkaloids and synthetic derivatives has been shown to influence ion channel function.
The mechanism of modulation is not always through direct binding to the channel protein. Some piperidine alkaloids, such as piperine, are thought to alter the physical properties of the cell membrane. frontiersin.org This perturbation of the lipid bilayer can, in turn, affect the function of embedded ion channels. frontiersin.org For instance, changes in the membrane's dipole potential induced by the insertion of these molecules can influence the gating of voltage-sensitive channels. frontiersin.org A related compound, 1-(prop-2-yn-1-yl)piperidine, is suggested to have neuroprotective effects that may involve interactions with voltage-gated ion channels. Other research has indicated that the effects of compounds like capsaicin, which also features a modified amine structure, on various TRP channels and other ion channels might be due to cell membrane perturbation rather than specific protein binding. frontiersin.org These findings suggest that the lipophilic piperidine ring coupled with other structural features could indirectly modulate ion channel activity by altering the membrane environment.
Applications in Drug Design and Discovery
The this compound structure represents a valuable building block in the field of drug design and discovery. Its constituent parts—the piperidine ring and the terminal alkyne—offer distinct advantages for creating novel chemical entities with therapeutic potential. researchgate.netclinmedkaz.org
Scaffold for Novel Therapeutic AgentsThe piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs targeting a wide range of receptors and enzymes.researchgate.netclinmedkaz.orgresearchgate.netIts unique chemical structure and ability to be readily functionalized allow for its use in developing new therapeutic agents for diverse applications, including anticancer, analgesic, and antipsychotic treatments.researchgate.netclinmedkaz.orgresearchgate.net
The this compound scaffold specifically has been utilized as a key intermediate in the synthesis of more complex molecules. For example, it has been used as a building block to prepare bis-triazolyl-pyridine derivatives, which were investigated as potential noncanonical DNA-interacting compounds. mdpi.com The piperidine propionamide (B166681) scaffold has also been explored for developing potent antagonists for the sigma-1 receptor and agonists for the mu opioid receptor, aimed at treating neuropathic pain. nih.gov This demonstrates the utility of the core piperidine structure as a foundation for constructing novel agents with tailored biological activities.
Development of Molecular Probes for Biological SystemsThe terminal alkyne group of this compound is a particularly useful functional handle for the development of molecular probes. This group allows the molecule to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".benchchem.commdpi.comThis reaction is highly efficient, regioselective, and bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.mdpi.com
These characteristics make the scaffold ideal for creating probes to study biological systems. For instance, the alkyne can be used to "click" the piperidine-containing molecule onto a reporter tag, such as a fluorophore or a biotin (B1667282) affinity label. This strategy is instrumental in target identification and validation studies. While not using the exact title compound, a similar principle was employed in the synthesis of photoaffinity-based chemical probes where a but-3-yn-1-yl group attached to a diazirine moiety served as the chemical handle for subsequent conjugation via click chemistry. ugr.es This highlights the strategic importance of the butynyl group in creating tools for chemical biology.
Strategies for Enhancing Bioavailability and Target SelectivityMedicinal chemists employ various strategies to improve the drug-like properties of scaffolds like this compound. Enhancing bioavailability and target selectivity are key objectives to improve the therapeutic potential of lead compounds.
One common approach is to modify the scaffold to optimize its pharmacokinetic profile. This can involve:
Altering Lipophilicity : Adjusting the lipophilicity of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. For indole-based Icmt inhibitors, analogues with lower lipophilicity were developed to potentially improve pharmacokinetic profiles. acs.org
Improving Metabolic Stability : The piperidine ring and its substituents can be sites of metabolic degradation. In one study on piperidine-based soluble epoxide hydrolase (sEH) inhibitors, the acetyl group on the piperidine was identified as a metabolic liability. ugr.es Replacing this group with other fragments was explored as a strategy to enhance stability in liver microsomes, a key indicator of metabolic rate. ugr.es
Introducing Specific Functional Groups : The addition of certain chemical groups can enhance binding affinity and selectivity. For instance, the introduction of halogens like fluorine is a recognized strategy to optimize pharmacokinetic properties and improve biological activity. acs.org In the development of kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects and associated toxicity. mdpi.com
These rational design strategies are essential for transforming a basic scaffold into a viable drug candidate.
Preclinical Efficacy Studies (In vitro and In vivo Models)
The piperidine nucleus is a common feature in a multitude of compounds investigated for their anticancer properties. researchgate.netresearchgate.net
Antiproliferative Activity in Cancer Cell LinesWhile preclinical efficacy studies focusing specifically on this compound are not prominently documented, numerous studies have demonstrated the potent antiproliferative activity of various piperidine derivatives against a wide array of human cancer cell lines.researchgate.netnih.govThis highlights the potential of the piperidine scaffold as a basis for developing new chemotherapeutic agents.
The antiproliferative effects of these derivatives are often evaluated using in vitro assays with cancer cell lines. For example, novel 1-benzhydrylpiperazine (B193184) derivatives, which share a six-membered nitrogen heterocycle, showed growth inhibitory effects against MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon) cancer cell lines. nih.gov Another study identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors with antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov The activity of several piperidine-containing compounds is summarized in the table below.
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | Antiproliferative activity (GI50 = 120 nM for the most active compound) via tubulin inhibition. | nih.gov |
| 1-Benzhydrylpiperazine derivatives | MCF-7 (Breast), HepG-2 (Liver), HeLa (Cervix), HT-29 (Colon) | Growth inhibitory effects. | nih.gov |
| Imidazo[4,5-c]pyridine-piperidine hybrids | MCF-7 (Breast), A549 (Lung) | Potent in vitro anticancer activity. | researchgate.net |
| Piperazine-substituted pyranopyridines | K562 (Leukemia), HeLa (Cervix), A549 (Lung) | Antiproliferative activity at micromolar and submicromolar concentrations. | mdpi.com |
| Thio-evodiamine (contains piperidine ring) | A549 (Lung), HCT116 (Colon), MDA-MB-435 (Melanoma) | Excellent in vitro antitumor efficacy. | acs.org |
These studies collectively underscore the significance of the piperidine scaffold in the design of molecules with potent antiproliferative activity, justifying further investigation into derivatives of this compound for oncological applications. researchgate.net
Anti-inflammatory and Analgesic Effects
The piperidine scaffold is a well-established pharmacophore in the design of analgesic and anti-inflammatory agents. clinmedkaz.org Numerous piperidine derivatives have been reported to possess significant activity in preclinical models of pain and inflammation. For example, a series of newly synthesized pyridine derivatives incorporating a piperidine moiety exhibited notable anti-inflammatory activity in the formalin-induced rat paw edema model. ekb.eg
Similarly, new piperazine derivatives, which share structural similarities with piperidines, have been shown to exert potent anti-nociceptive and anti-inflammatory effects. One such compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated a dose-dependent reduction in acetic acid-induced writhing and paw edema. nih.gov The mechanism of action for some of these compounds is linked to the reduction of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
The analgesic potential of piperidine-containing structures is further exemplified by various pyridazine (B1198779) derivatives. Several series of these compounds have been synthesized and shown to possess significant analgesic activity, in some cases superior to that of aspirin. pcbiochemres.com The structure-activity relationship studies of these compounds often highlight the importance of the substituents on the piperidine or related heterocyclic ring for their pharmacological activity.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Piperidine and Related Derivatives
| Compound Class | Model | Activity | Reference |
| Pyridine Derivatives | Formalin-induced rat paw edema | Significant anti-inflammatory activity | ekb.eg |
| Piperazine Derivatives | Acetic acid-induced writhing, Carrageenan-induced paw edema | Dose-dependent anti-nociceptive and anti-inflammatory effects | nih.gov |
| Pyridazine Derivatives | p-Benzoquinone-induced writhing | Significant analgesic activity, some more potent than aspirin | pcbiochemres.com |
This table is generated based on data from the text and is for illustrative purposes.
Effects on Neurodegenerative Disorders
The piperidine scaffold is of significant interest in the context of neurodegenerative diseases due to its presence in numerous neuroprotective compounds and its ability to interact with various targets in the central nervous system (CNS). uni-muenchen.de
The neuroprotective potential of the but-3-yn-1-yl moiety is suggested by research on propargylamine derivatives. These compounds, which also feature a terminal alkyne, have been investigated for their neuroprotective capacity in models of Alzheimer's and Parkinson's diseases. google.com The propargylamine structure is a key component of several monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.
Furthermore, piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated significant neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Piperine treatment was found to attenuate motor coordination deficits, reduce the loss of dopaminergic neurons, and exert antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov
The potential of piperidine derivatives in neurodegenerative disorders is also highlighted by their investigation as inhibitors of enzymes implicated in the pathology of these diseases. For instance, derivatives of nipecotic acid, a piperidine-3-carboxylic acid, are studied as inhibitors of GABA transporters, which could have therapeutic implications for neurological disorders. uni-muenchen.de The synthesis of derivatives such as ethyl 1-[4-(diallylamino)but-2-yn-1-yl]piperidine-3-carboxylate, which has a substituted butynyl chain, points towards the exploration of alkyne-containing side chains on the piperidine ring for CNS applications. uni-muenchen.de
Moreover, inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, often incorporate a piperidine ring. The neuroprotective effects of some AChE inhibitors are thought to be linked to their antioxidant properties and their ability to modulate the "cholinergic anti-inflammatory pathway". nih.gov The development of novel piperidine-based compounds continues to be a promising strategy in the search for effective treatments for neurodegenerative diseases. researchgate.net
Q & A
Basic Question: What are the optimal synthetic routes for 1-(But-3-yn-1-yl)piperidine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound typically involves alkylation of piperidine with 3-bromo-1-butyne or a similar alkyne precursor. Key parameters include:
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used due to their ability to dissolve both polar and non-polar reactants .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-alkylation).
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is recommended. Purity assessment should include HPLC (≥95% purity threshold) and NMR spectroscopy .
Basic Question: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the absence of unreacted piperidine (δ ~2.4 ppm for piperidine protons) and verify alkyne proton signals (δ ~1.8–2.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 137.12 (C₉H₁₅N) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Retention time comparison with commercial standards is critical .
Advanced Question: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model solubility, logP (predicted ~2.1 via XLOGP3), and membrane permeability. Force fields (e.g., GAFF) must account for alkyne bond rigidity .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electronic properties, including HOMO-LUMO gaps (~5.2 eV), to assess reactivity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (GI absorption: high; BBB permeability: moderate) and CYP450 inhibition profiles .
Advanced Question: How does the alkyne moiety in this compound influence its pharmacological interactions?
Methodological Answer:
- Receptor Binding Studies : Molecular docking (AutoDock Vina) reveals potential interactions with CNS targets (e.g., NMDA receptors), where the alkyne group may enhance hydrophobic binding to nonpolar receptor pockets .
- In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) quantify IC₅₀ values. Contradictory data may arise from stereochemical variations; enantiomeric resolution via chiral HPLC is advised .
Advanced Question: What analytical methods resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with UV/Vis quantification across solvents (e.g., water, ethanol, DMSO). Conflicting data may stem from hydration state differences; Karl Fischer titration ensures anhydrous conditions .
- Thermodynamic Modeling : COSMO-RS simulations predict solubility trends and identify outliers in experimental datasets .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile compounds.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) for preliminary risk assessment .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., fluorination at the alkyne terminus) to probe electronic effects. Synthetic routes may require Sonogashira coupling for aryl-alkyne derivatives .
- Biological Testing : Prioritize assays based on computational predictions (e.g., NMDA receptor antagonism vs. σ-1 receptor modulation). Use parallel artificial membrane permeability assays (PAMPA) for BBB penetration studies .
Advanced Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic Reactions : Implement temperature-controlled reactors (jacketed vessels) to manage heat generation during alkylation .
- Purification at Scale : Switch from column chromatography to fractional distillation or recrystallization (solvent: hexane/acetone mixture) .
- Byproduct Analysis : LC-MS monitoring identifies dimers or oxidation byproducts; optimize reaction stoichiometry to minimize their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
